Product packaging for SB 201076(Cat. No.:)

SB 201076

Cat. No.: B1247066
M. Wt: 407.3 g/mol
InChI Key: NPZOIISFQXTCQN-KSSFIOAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of ATP Citrate (B86180) Lyase (ACLY) and its Central Role in Cellular Metabolism

ATP Citrate Lyase (ACLY) is a crucial enzyme in the cytosol of cells that serves as a critical link between carbohydrate and lipid metabolism. nrfhh.comaacrjournals.org This homotetrameric enzyme catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction that is dependent on the hydrolysis of ATP. nrfhh.comunipi.it The acetyl-CoA produced by ACLY is a fundamental building block for the de novo synthesis of fatty acids and cholesterol. nrfhh.comnih.gov When glucose is abundant, it is converted into citrate within the mitochondria. This citrate is then exported to the cytoplasm, where ACLY acts upon it, thus connecting glycolysis to lipogenesis. unipi.it Beyond its role in lipid synthesis, the acetyl-CoA generated by ACLY is also a key substrate for histone acetylation, an epigenetic modification that plays a significant role in gene regulation. nrfhh.comresearchgate.net Consequently, ACLY is positioned at a metabolic nexus, influencing not only energy storage but also cellular signaling and gene expression. nrfhh.com

Historical Context of SB 201076 Discovery as an ACLY Inhibitor

This compound was identified as a potent inhibitor of ATP citrate-lyase in research aimed at finding new ways to manage high lipid levels in the blood. nih.govnih.gov A 1998 paper described the biological effects of inhibiting ACLY using this compound and its prodrug, SB 204990. nih.govnih.govatlasgeneticsoncology.org This foundational research established this compound as a specific inhibitor of ACLY, demonstrating that blocking this enzyme could effectively reduce the synthesis of cholesterol and fatty acids. nih.govnih.gov The discovery highlighted ACLY as a viable target for therapeutic intervention in metabolic diseases. nih.govnih.gov

Significance of this compound and its Prodrug, SB 204990, as Chemical Probes for ACLY Research

The utility of this compound in a laboratory setting is amplified by its cell-permeable prodrug form, SB 204990. selleckchem.comrndsystems.comcaymanchem.com A prodrug is an inactive compound that is converted into an active drug within the body. In this case, the γ-lactone structure of SB 204990 allows it to cross cellular membranes more readily. nih.govselleckchem.com Once inside the cell, it is converted to the active inhibitor, this compound. selleckchem.combiocat.commedkoo.com This property makes SB 204990 an invaluable tool for studying the effects of ACLY inhibition in living cells (in vitro) and in whole organisms (in vivo). rndsystems.comtocris.com The specificity of this compound for ACLY allows researchers to confidently attribute observed metabolic changes to the inhibition of this particular enzyme, making it a reliable chemical probe. selleckchem.com

Research Scope and Objectives Pertaining to this compound in Metabolic and Cellular Biology

The use of this compound and its prodrug SB 204990 spans a wide range of research in metabolic and cellular biology. uc.edu A primary objective is to elucidate the precise roles of ACLY in various physiological and pathological states. For instance, researchers use these inhibitors to investigate the consequences of blocking de novo lipogenesis in different cell types, such as liver cells (hepatocytes) and cancer cells. nih.govrndsystems.com Studies have explored how ACLY inhibition affects not only lipid synthesis but also other interconnected pathways, including glucose metabolism and cellular signaling cascades. nih.govnih.gov Furthermore, because acetyl-CoA is essential for histone acetylation, this compound is used to study the link between cellular metabolism and epigenetic regulation of gene expression. researchgate.net The broad scope of research facilitated by this compound continues to expand our knowledge of fundamental cellular processes and their dysregulation in disease. nih.gov

Detailed Research Findings

Research utilizing SB 204990, the prodrug of this compound, has yielded significant insights into the function of ACLY. In studies using the human liver cancer cell line HepG2, SB 204990 was shown to inhibit the synthesis of cholesterol and fatty acids in a dose-dependent manner. nih.govrndsystems.comcaymanchem.com This demonstrates the direct role of ACLY in providing the acetyl-CoA necessary for these biosynthetic pathways.

Cell LineEffect of SB 204990FindingCitation
HepG2Dose-dependent inhibition of cholesterol synthesisConfirms ACLY's role in cholesterol production. nih.govrndsystems.com
HepG2Dose-dependent inhibition of fatty acid synthesisConfirms ACLY's role in fatty acid production. nih.govrndsystems.com

In animal models, oral administration of SB 204990 led to a significant reduction in plasma levels of cholesterol and triglycerides. nih.govnih.gov In rats, this was accompanied by a decrease in the production of very-low-density lipoprotein (VLDL) by the liver. nih.govresearchgate.net In dogs, treatment with SB 204990 preferentially lowered low-density lipoprotein (LDL) cholesterol. nih.govnih.gov These findings underscore the importance of ACLY in regulating systemic lipid homeostasis.

Animal ModelEffect of SB 204990 AdministrationFindingCitation
RatsDose-related decrease in plasma cholesterol and triglyceridesACLY inhibition lowers blood lipids. nih.govresearchgate.net
RatsDecreased hepatic VLDL productionReduced lipid secretion from the liver. nih.govresearchgate.net
DogsDecreased plasma cholesterol and triglyceridesACLY inhibition is effective across species. nih.gov
DogsPreferential decrease in LDL cholesterolSuggests a specific role in lipoprotein metabolism. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24Cl2O6 B1247066 SB 201076

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24Cl2O6

Molecular Weight

407.3 g/mol

IUPAC Name

(2S)-2-[(2S)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl]-2-hydroxybutanedioic acid

InChI

InChI=1S/C18H24Cl2O6/c19-13-8-7-12(15(20)9-13)5-3-1-2-4-6-14(21)10-18(26,17(24)25)11-16(22)23/h7-9,14,21,26H,1-6,10-11H2,(H,22,23)(H,24,25)/t14-,18-/m0/s1

InChI Key

NPZOIISFQXTCQN-KSSFIOAISA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)CCCCCC[C@@H](C[C@](CC(=O)O)(C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CCCCCCC(CC(CC(=O)O)(C(=O)O)O)O

Synonyms

SB 201076
SB-201076
SB201076

Origin of Product

United States

Molecular and Biochemical Mechanisms of Atp Citrate Lyase Acly Inhibition by Sb 201076

ATP Citrate (B86180) Lyase (ACLY) as the Primary Molecular Target of SB 201076

ATP Citrate Lyase is a key cytosolic enzyme that catalyzes the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate. unipi.itfrontiersin.org This reaction is a fundamental step that links the metabolism of carbohydrates, which produces citrate through the Krebs cycle, to the synthesis of fatty acids, which utilizes acetyl-CoA. targetmol.com The acetyl-CoA produced by ACLY is a vital precursor for the biosynthesis of fatty acids and cholesterol. mdpi.comnih.gov

Enzymatic Inhibition Kinetics of ACLY by this compound

This compound is a potent inhibitor of both human and rat ATP Citrate Lyase. unipi.it Research has determined its inhibition constant (Ki) to be 1 microM. researchgate.netnih.gov The inhibition of ACLY by this compound has been shown to be competitive with respect to citrate. medcraveonline.com

A prodrug of this compound, known as SB-204990, is a cell-penetrant gamma-lactone. researchgate.netnih.gov This prodrug is hydrolyzed within the cell to its active form, this compound. medcraveonline.com

Table 1: Enzymatic Inhibition of ACLY by this compound

Parameter Value Reference
Inhibition Constant (Ki) 1 µM researchgate.net, nih.gov
Enzyme Source Human and Rat unipi.it
Type of Inhibition Competitive with citrate medcraveonline.com

Binding Affinity and Selectivity of this compound for ACLY

While specific quantitative data on the binding affinity of this compound beyond its Ki value is not extensively detailed in the provided search results, its potency as an inhibitor suggests a high affinity for the ACLY enzyme. researchgate.netnih.gov The development of its prodrug, SB-204990, was a strategy to overcome poor cell permeability of this compound, which initially proved inactive in cell-based assays despite its effectiveness against the purified enzyme. medcraveonline.com This indicates that the compound itself is highly active at the enzyme level.

The selectivity of this compound for ACLY is implied by its targeted use in studies investigating the specific roles of this enzyme in metabolic pathways. researchgate.netnih.gov However, direct comparative studies of this compound against a broad panel of other enzymes were not found in the search results.

Structural Basis of ACLY-SB 201076 Interaction

Detailed crystallographic or NMR structural data of the ACLY-SB 201076 complex were not available in the provided search results. However, it is known that this compound is a citrate analog. nih.gov This structural similarity is consistent with its competitive inhibition mechanism with respect to citrate, suggesting that this compound likely binds to the citrate-binding site on the ACLY enzyme. medcraveonline.com The structure of ACLY itself is a homotetramer, with each subunit containing the active site. unipi.it Citrate binds to ACLY through hydrogen bonds and a salt bridge with specific amino acid residues. nrfhh.com It can be inferred that this compound mimics these interactions to occupy the active site and prevent the binding of the natural substrate, citrate.

Downstream Metabolic Consequences of ACLY Inhibition by this compound

The inhibition of ACLY by this compound has significant repercussions on cellular metabolism, primarily by affecting the availability of cytosolic acetyl-CoA.

Impact on Acetyl-CoA Homeostasis by this compound

ACLY is a primary source of cytosolic acetyl-CoA, a metabolite with a central role in various cellular processes, including energy production and biosynthesis. nih.gov By inhibiting ACLY, this compound directly reduces the cytosolic pool of acetyl-CoA derived from citrate. unipi.it This disruption of acetyl-CoA homeostasis has been shown to impact histone acetylation, a key epigenetic modification that regulates gene expression. frontiersin.orgnih.gov Reduced acetyl-CoA availability due to ACLY inhibition can lead to decreased histone acetylation. frontiersin.org

Modulation of De Novo Fatty Acid Synthesis Pathways by this compound

A major consequence of reduced cytosolic acetyl-CoA levels is the inhibition of de novo fatty acid synthesis. researchgate.netnih.gov Acetyl-CoA is the fundamental building block for the synthesis of fatty acids. nih.gov Studies using the prodrug SB-204990 have demonstrated a potent, dose-dependent inhibition of fatty acid synthesis in both HepG2 cells and in rats. researchgate.netnih.gov In HepG2 cells, SB-204990 inhibited fatty acid synthesis by up to 82%. researchgate.netnih.gov This demonstrates the critical role of ACLY in supplying the necessary precursors for lipogenesis and how its inhibition by this compound can effectively shut down this pathway. researchgate.netnih.gov

Table 2: Effects of SB-204990 (Prodrug of this compound) on Lipid Synthesis

Cell/Animal Model Pathway Maximum Inhibition Reference
HepG2 Cells Cholesterol Synthesis 91% researchgate.net, nih.gov
HepG2 Cells Fatty Acid Synthesis 82% researchgate.net, nih.gov
Rats Cholesterol Synthesis 76% researchgate.net, nih.gov
Rats Fatty Acid Synthesis 39% researchgate.net, nih.gov

Effects on Cholesterol Biosynthesis Pathways by this compound

The synthesis of cholesterol is a complex process that heavily relies on a steady supply of acetyl-CoA. youtube.com By inhibiting ACLY, this compound effectively curtails the availability of this essential precursor for the cholesterol biosynthesis pathway. nih.govresearchgate.net Research has demonstrated that inhibition of ACLY by the prodrug SB-204990 leads to a significant, dose-dependent reduction in cholesterol synthesis. nih.govresearchgate.net

In studies using HepG2 cells, a human liver cancer cell line, treatment with SB-204990 resulted in a profound inhibition of cholesterol synthesis, with reductions of up to 91%. nih.govnih.govresearchgate.net Similarly, in vivo studies in rats have shown a 76% inhibition of cholesterol synthesis. nih.govnih.govresearchgate.net This demonstrates the critical role of ACLY in providing the acetyl-CoA necessary for cholesterol production and the potent effect of this compound in disrupting this pathway. nih.govresearchgate.net

Model System Inhibition of Cholesterol Synthesis Reference
HepG2 cellsUp to 91% nih.govnih.govresearchgate.net
Rats76% nih.govnih.govresearchgate.net

Alterations in Citrate Levels and Tricarboxylic Acid (TCA) Cycle Flux by this compound

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, is a central metabolic hub in the mitochondria that generates energy and provides precursors for various biosynthetic pathways. frontiersin.org Citrate is a key intermediate in this cycle, formed from the condensation of acetyl-CoA and oxaloacetate. frontiersin.org It can be transported out of the mitochondria into the cytosol, where it is acted upon by ACLY. rrml.rofrontiersin.org

Influence of this compound on Intracellular Signaling Pathways and Gene Expression

The effects of this compound extend beyond direct metabolic inhibition, influencing intracellular signaling cascades and the expression of genes involved in metabolic regulation.

Crosstalk with AMPK, PI3K/AKT, and Other Metabolic Signaling Pathways

AMP-activated protein kinase (AMPK) is a critical energy sensor in cells that is activated during times of low energy (high AMP/ATP ratio). Once activated, AMPK initiates catabolic pathways to generate ATP while inhibiting anabolic processes like fatty acid synthesis. oncotarget.com Inhibition of ACLY by compounds like this compound can lead to cellular stress and activation of AMPK. oncotarget.com This creates a feedback loop where the reduction in acetyl-CoA production for fatty acid synthesis is further reinforced by AMPK-mediated inhibition of the pathway. oncotarget.com

The PI3K/AKT pathway is a central signaling cascade that promotes cell growth, survival, and proliferation. rrml.ro There is evidence of crosstalk between ACLY and the PI3K/AKT pathway. For instance, AKT can phosphorylate and activate ACLY. rrml.ro Conversely, inhibition of ACLY has been shown to activate the AKT pathway in some cancer cells, suggesting a compensatory survival mechanism. aacrjournals.org This interplay highlights the intricate connections between metabolic enzymes and major signaling networks.

Regulation of Gene Expression Profiles Related to Lipid Metabolism by this compound

The inhibition of ACLY and the subsequent alteration of lipid metabolism can trigger changes in the expression of genes that regulate these processes. Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis. nih.gov When cellular sterol levels are low, SREBPs are activated and move to the nucleus to upregulate the transcription of genes like ACLY, HMG-CoA reductase, and fatty acid synthase (FASN). nih.gov

By reducing the synthesis of cholesterol and fatty acids, this compound can indirectly influence the activity of SREBPs. The reduction in downstream lipid products could potentially lead to an upregulation of SREBP activity as the cell attempts to compensate for the deficit. frontiersin.org This demonstrates a feedback mechanism where the inhibition of a key metabolic enzyme can lead to transcriptional reprogramming of the entire lipid synthesis pathway.

Epigenetic Modifications (e.g., Histone Acetylation) Induced by this compound Through Acetyl-CoA Availability

Acetyl-CoA is not only a crucial metabolite but also the sole donor of acetyl groups for histone acetylation, a key epigenetic modification that influences gene expression. nih.govfrontiersin.org Histone acetyltransferases (HATs) utilize acetyl-CoA to neutralize the positive charge on lysine (B10760008) residues of histones, leading to a more open chromatin structure that is generally associated with active gene transcription. cd-genomics.com

Pharmacological and Biological Activities of Sb 201076 in Preclinical Models

In Vitro Cellular Models for Investigating SB 201076 Effects

Studies on Lipogenesis and Cholesterol Synthesis in Hepatocyte Cell Lines (e.g., HepG2)

In the human hepatoma cell line, HepG2, the cell-permeable prodrug of this compound, known as SB 204990, has demonstrated a significant inhibitory effect on lipid synthesis. nih.govresearchgate.netcaymanchem.comtocris.com As an inhibitor of ATP citrate (B86180) lyase, an enzyme crucial for the production of cytosolic acetyl-CoA, SB 204990 effectively curtails the precursors necessary for both fatty acid and cholesterol biosynthesis. nih.govresearchgate.netmdpi.com

Research has shown that treatment of HepG2 cells with SB 204990 leads to a dose-dependent reduction in the synthesis of both cholesterol and fatty acids. researchgate.nettocris.com Specifically, studies have reported up to a 91% inhibition of cholesterol synthesis and an 82% inhibition of fatty acid synthesis in these cells. nih.govresearchgate.net This highlights the critical role of ATP citrate lyase in de novo lipogenesis within hepatocytes and establishes this compound, through its prodrug, as a potent inhibitor of this pathway in a cellular context. nih.govresearchgate.net

Table 1: Effect of SB 204990 on Lipid Synthesis in HepG2 Cells

Lipid Component Maximum Inhibition (%)
Cholesterol Synthesis 91
Fatty Acid Synthesis 82

Data sourced from studies on the effects of SB 204990 in HepG2 cells. nih.govresearchgate.net

Impact of this compound on Proliferation and Metabolic Reprogramming in Cancer Cell Lines

The role of ATP citrate lyase (ACLY) in cancer cell metabolism has made it a target for therapeutic intervention. xiahepublishing.comaacrjournals.orgmdpi.com Cancer cells often exhibit metabolic reprogramming, including increased de novo fatty acid synthesis, to support their rapid growth and proliferation. aacrjournals.orgunipi.it By inhibiting ACLY, this compound and its prodrug SB 204990 can disrupt this crucial metabolic pathway.

Studies have indicated that the inhibition of ACLY, either through genetic methods or pharmacological agents like SB 204990, can suppress the growth of tumor cells. tocris.comunipi.it This effect is attributed to the reduction in glucose-dependent lipid synthesis, which in turn limits the building blocks necessary for creating new cell membranes and other lipid-dependent structures. unipi.it While the inhibition of ACLY has been shown to have a cytostatic effect, leading to a reduction in cell proliferation, it is important to note that it may not induce tumor regression on its own. unipi.it The impact of ACLY inhibition on cancer cell growth underscores the importance of metabolic reprogramming for tumorigenesis and positions compounds like this compound as potential components of anti-cancer strategies. riss.kraacrjournals.org

Effects on Immune Cell Metabolism and Function (e.g., Macrophage Polarization) by this compound

The metabolic state of immune cells is intricately linked to their function. cellsignal.comnih.govnih.gov Macrophages, for instance, exhibit different metabolic profiles depending on their polarization state, with pro-inflammatory (M1) and anti-inflammatory (M2) macrophages relying on distinct metabolic pathways. nih.govfrontiersin.org While specific studies directly investigating the effect of this compound on macrophage polarization are limited, the known role of its target, ATP citrate lyase, in cellular metabolism allows for informed hypotheses.

One study has shown that the polarization of human macrophages by interleukin-4, a process that typically promotes an M2-like phenotype, does not require ATP-citrate lyase. tocris.com This suggests that the inhibition of this enzyme by this compound may not directly interfere with this specific pathway of M2 polarization. However, given the broader role of ACLY in linking glucose and lipid metabolism, its inhibition could potentially influence other aspects of immune cell function and differentiation, which are areas for further investigation. frontiersin.orgpeerj.com The complex interplay between cellular metabolism and immune cell phenotype suggests that modulating ACLY activity could have nuanced effects on the immune response. nih.gov

Investigations in Other Relevant Cell Systems (e.g., Platelets)

The influence of this compound extends to other cell types, including platelets. While direct studies on this compound and platelet aggregation are not extensively detailed in the provided context, the fundamental role of metabolic pathways in platelet function is well-established. ahajournals.orgcity.ac.ukwindows.net Platelet activation and aggregation are energy-dependent processes that rely on metabolic pathways to function correctly. Further research is needed to fully elucidate the specific effects of inhibiting ATP citrate lyase with this compound on platelet activity and the potential implications for hemostasis and thrombosis.

In Vivo Non-Human Animal Models for Evaluating this compound and SB 204990

Murine Models of Dyslipidemia and Atherosclerosis

The in vivo efficacy of this compound's prodrug, SB 204990, has been evaluated in rodent models of dyslipidemia. nih.govresearchgate.net When administered orally to rats, SB 204990 is absorbed and its active form, this compound, is found in the liver at pharmacologically relevant concentrations. nih.govresearchgate.net

In these models, dietary administration of SB 204990 resulted in a dose-dependent decrease in plasma cholesterol and triglyceride levels. nih.govresearchgate.net Specifically, reductions of up to 46% in plasma cholesterol and up to 80% in plasma triglycerides were observed in rats. nih.govresearchgate.net This hypolipidemic effect is, at least in part, attributable to a reduction in the hepatic production of very-low-density lipoprotein (VLDL). nih.govresearchgate.net These findings in murine models provide strong evidence for the potential of this compound as a lipid-lowering agent and support its further investigation for conditions like dyslipidemia and atherosclerosis. mdpi.comfrontiersin.org

Table 2: Hypolipidemic Effects of SB 204990 in Rats

Plasma Lipid Maximum Reduction (%)
Cholesterol 46
Triglycerides 80

Data sourced from in vivo studies in rat models. nih.govresearchgate.net

Rodent Models for Anti-Cancer Efficacy and Metabolic Effects

Studies in rodent models have demonstrated both the anti-cancer and metabolic effects of inhibiting ATP citrate lyase (ACLY) with its inhibitor, SB 204990.

Metabolic Effects in Rats: Oral administration of SB 204990 to rats leads to significant hypocholesterolemic and hypolipidemic effects. When included in the diet, SB 204990 caused a dose-dependent reduction in plasma cholesterol by up to 46% and triglyceride levels by up to 80%. nih.govcapes.gov.brmedchemexpress.com This effect is attributed, at least in part, to a decrease in the liver's production of very-low-density lipoprotein (VLDL) by as much as 48%. nih.govcapes.gov.br Consistent with its mechanism of action, SB 204990 also inhibited the synthesis of cholesterol and fatty acids in the liver of rats by 76% and 39%, respectively. nih.govcapes.gov.br

ParameterMaximum Reduction (%)Reference
Plasma Triglycerides80% nih.govcapes.gov.brmedchemexpress.com
Hepatic VLDL Production48% nih.govcapes.gov.br
Plasma Cholesterol46% nih.govcapes.gov.brmedchemexpress.com
Hepatic Fatty Acid Synthesis39% nih.govcapes.gov.br
Hepatic Cholesterol Synthesis76% nih.govcapes.gov.br

Anti-Cancer Efficacy in Rodents: The inhibition of ACLY is recognized as a strategy against cancer because tumor cells often exhibit increased lipid synthesis to support their rapid proliferation. unipi.itaacrjournals.org Pharmacological or genetic inhibition of ACLY has been shown to suppress the growth of tumors in xenograft models. unipi.it The anti-proliferative effects are linked to cell-cycle arrest and apoptosis. aacrjournals.org In mouse models, ACLY inhibition not only suppressed tumor growth but also induced differentiation. aacrjournals.org Studies suggest that the anti-cancer effect of ACLY inhibition is mediated by an increase in intracellular reactive oxygen species (ROS). nih.gov

Studies in Other Animal Models (e.g., Dog) for Metabolic Regulation

The metabolic effects of SB 204990 have also been evaluated in dog models. In male beagle dogs, oral administration of SB 204990 resulted in a significant and sustained decrease in fasting plasma cholesterol and triglyceride levels. apexbt.com The reduction in plasma cholesterol was up to 23%, and for triglycerides, it was up to 38%. nih.govmedchemexpress.comapexbt.com A key finding in these studies was the preferential decrease in low-density lipoprotein (LDL) cholesterol compared to high-density lipoprotein (HDL) cholesterol. nih.govmedchemexpress.com Specifically, SB 204990 reduced plasma levels of VLDL by 21%, LDL by 40%, and HDL by 22%. apexbt.comcaymanchem.comcaymanchem.com

ParameterMaximum Reduction (%)Reference
Low-Density Lipoprotein (LDL)40% apexbt.comcaymanchem.comcaymanchem.com
Plasma Triglycerides38% nih.govmedchemexpress.comapexbt.com
Plasma Cholesterol23% nih.govmedchemexpress.comapexbt.com
High-Density Lipoprotein (HDL)22% apexbt.comcaymanchem.comcaymanchem.com
Very-Low-Density Lipoprotein (VLDL)21% apexbt.comcaymanchem.comcaymanchem.com

Pharmacodynamic Markers of ACLY Inhibition in Animal Tissues by this compound/SB 204990

Pharmacodynamic markers are used to indicate the effect of a drug on its target. fda.gov For ACLY inhibition by this compound/SB 204990, several markers have been investigated in animal tissues.

Following oral administration of the prodrug SB 204990 to rats, pharmacologically relevant concentrations of the active inhibitor, this compound, were found in the liver, confirming target tissue exposure. nih.govcapes.gov.br

One area of investigation has been the impact of ACLY inhibition on histone acetylation, as acetyl-CoA is the substrate for this epigenetic modification. However, a study in mice treated with SB 204990 for 16 weeks found that the beneficial metabolic effects were not associated with changes in global histone acetylation in liver tissue. upo.es

Research into the anti-cancer effects of ACLY inhibition has identified potential biomarkers. Inhibition of ACLY was found to increase intracellular reactive oxygen species (ROS). nih.gov This increase in ROS, in turn, induces the phosphorylation of AMP-activated protein kinase (p-AMPK), a key regulator of metabolism. nih.gov It has been suggested that the level of p-AMPK could serve as a predictive biomarker for the therapeutic effectiveness of ACLY inhibitors, as cancer cells with lower basal levels of p-AMPK were more susceptible to ACLY depletion. nih.gov

Synthetic Methodologies and Structure Activity Relationship Sar Studies of Sb 201076 and Its Analogs

Total Synthesis Approaches for SB 201076

The synthesis of this compound, a (3R,5S)-ω-substituted-3-carboxy-3,5-dihydroxyalkanoic acid, has been approached through strategies that allow for the construction of its key structural features, including the stereochemically defined dihydroxy acid moiety and the lipophilic side chain.

A retrosynthetic analysis of this compound [(S)-2-((S)-8-(2,4-dichlorophenyl)-2-hydroxyoctyl)-2-hydroxysuccinic acid] reveals that the core structure can be disconnected to key intermediates. tocris.com The primary disconnection is at the C5-C6 bond, separating the dihydroxy acid head group from the ω-aryl substituted alkyl chain. This leads to a key hydroxyketone intermediate, which can be further simplified.

Two primary synthetic routes have been described for a racemic mixture of the (3R,5S)-diastereoisomer, which is a precursor to this compound.

Route 1: This approach commences with the Wittig reaction of 2,4-dichlorobenzaldehyde (B42875) with a suitable phosphonium (B103445) bromide to yield 7-(2,4-dichlorophenyl)-6-heptenoic acid. Subsequent esterification and reduction provide the corresponding alcohol. Swern oxidation of this alcohol gives the aldehyde, which is then converted to an oxime. Treatment of the oxime with sodium hypochlorite (B82951) and triethylamine (B128534) generates a nitrile oxide intermediate. This intermediate undergoes a [3+2] cycloaddition with dimethyl itaconate to form an isoxazole (B147169). Reductive opening of the isoxazole ring using Raney Nickel and boric acid produces a key hydroxyketone intermediate.

Route 2: An alternative synthesis starts from ε-caprolactone, which is reduced to the corresponding lactol. The lactol is converted to an oxime, and the resulting nitrile oxide is generated and reacted with dimethyl itaconate in a cycloaddition to form an isoxazole intermediate. Swern oxidation of this intermediate yields an aldehyde, which then undergoes a Wittig reaction with a suitable phosphonium salt to introduce the dichlorophenyl-containing side chain. Hydrogenation of the resulting olefin gives the same key hydroxyketone intermediate as in Route 1.

From this common hydroxyketone intermediate, further reduction yields a mixture of diastereomeric dihydroxyesters. Saponification followed by recrystallization of the disodium (B8443419) salt allows for the isolation of the desired racemic (3R,5S)-diastereoisomer of the dihydroxy dicarboxylic acid.

The stereochemistry at the C3 and C5 positions of this compound is crucial for its biological activity. The synthesis of the specific (3R,5S) stereoisomer relies on stereoselective reduction of the key hydroxyketone intermediate.

The reduction of the ketone functionality in the hydroxyketone intermediate using sodium borohydride (B1222165) and cerium chloride in methanol (B129727) yields a mixture of diastereomeric dihydroxyesters. The desired (3R,5S) diastereomer is then separated from the mixture. While this provides the correct relative stereochemistry, resolution techniques would be required to obtain the enantiomerically pure (3R,5S) isomer, this compound. A key strategy in obtaining the desired stereoisomer involves the careful selection of reducing agents and conditions to favor the formation of the syn-diol arrangement.

Prodrug Design and Synthesis: Focus on SB 204990

Due to the polar nature of the dicarboxylic acid functional groups in this compound, which limits its cell membrane permeability, a prodrug approach was adopted to enhance its biological activity in cellular systems. researchgate.net

This compound, being a potent inhibitor of ATP citrate (B86180) lyase, shows limited activity in cell-based assays due to its poor cell penetration. researchgate.net To overcome this, the prodrug SB 204990 was designed. researchgate.netahajournals.orgrndsystems.commcmaster.ca SB 204990 is the γ-lactone of this compound. nih.govacs.org This lactonization masks one of the carboxylic acid groups and the C5-hydroxyl group, resulting in a more lipophilic and cell-permeable molecule. researchgate.net Once inside the cell, the lactone is hydrolyzed by cellular esterases to release the active diacid inhibitor, this compound. nih.govacs.org This strategy allows for effective delivery of the active compound to its intracellular target.

The synthesis of SB 204990 is achieved through the cyclization of its corresponding dihydroxy dicarboxylic acid precursor, which is the active form this compound. The thermodynamically favored γ-lactone is formed upon treatment of the (3R,5S)-diastereoisomer of the dihydroxy dicarboxylic acid with hydrochloric acid in aqueous tetrahydrofuran. This acid-catalyzed lactonization proceeds to yield SB 204990.

Development and Synthesis of this compound Analogs and Derivatives

The development of analogs of this compound has been focused on understanding the structure-activity relationships (SAR) to optimize the inhibitory potency against ATP citrate lyase. A series of (3R,5S)-ω-substituted-3-carboxy-3,5-dihydroxyalkanoic acids have been synthesized and evaluated. acs.org

The general structure of these analogs consists of a (3R,5S)-3-carboxy-3,5-dihydroxyalkanoic acid head group and a variable ω-substituted lipophilic tail. The SAR studies have revealed key insights into the structural requirements for potent inhibition.

The nature of the ω-substituent on the alkyl chain has a significant impact on the inhibitory activity. A variety of aryl and other lipophilic groups have been explored. For instance, the presence of a dichlorophenyl group, as in this compound, has been found to be favorable for activity. The length of the alkyl chain connecting the dihydroxy acid moiety to the aryl group also plays a crucial role in optimizing the interaction with the enzyme's binding site.

The inhibitory activities of a selection of these analogs against recombinant human ATP-citrate lyase are presented in the table below. The data highlights how modifications to the lipophilic tail affect the potency.

Compoundω-SubstituentAlkyl Chain Length (n)Ki (nM)
Analog 1Phenyl6>10000
Analog 24-Chlorophenyl61500
Analog 32,4-Dichlorophenyl5800
This compound2,4-Dichlorophenyl6200-1000
Analog 42,4-Dichlorophenyl7500
Analog 5Naphthyl6300

The data indicates that a certain chain length and specific substitutions on the aromatic ring are optimal for high inhibitory potency. These findings suggest that the lipophilic tail interacts with a hydrophobic pocket in the enzyme, and the precise fit within this pocket is critical for strong binding.

Design Principles for Modifying this compound Structure

The primary challenge in the early development of ACLY inhibitors based on the substituted butanedioic acid scaffold was poor cell permeability. nih.gov this compound, a potent inhibitor of the ACLY enzyme with a Ki value of 1 µM, was found to be inactive in cell-based assays. unipi.it This lack of cellular activity was attributed to the high polarity of its dicarboxylic acid structure, which hinders its passage across the cell membrane to reach the cytosolic enzyme. nih.govunipi.it

To overcome this limitation, a key design principle employed was the prodrug strategy. unipi.itnrfhh.com Researchers converted the active hydroxy-acid form, this compound, into its corresponding γ-lactone prodrug, SB 204990. unipi.it This lactonization process creates a less polar, more cell-penetrant molecule. unipi.itpatsnap.com Once inside the cell, the lactone ring of SB 204990 is hydrolyzed by intracellular esterases, releasing the active, open-ring form, this compound, at its site of action. acs.org This approach successfully translated the potent enzymatic inhibition of this compound into effective inhibition of cholesterol and fatty acid synthesis in cellular and in vivo models. unipi.itpatsnap.com

Synthesis of Analog Libraries Based on this compound Scaffold

To explore the structure-activity relationships and optimize the inhibitory potency, a series of analogs based on the (3R,5S)-ω-substituted-3-carboxy-3,5-dihydroxyalkanoic acid scaffold of this compound were synthesized. acs.orgnih.gov A general synthetic route was established to create a library of these compounds, allowing for variation of the ω-substituent on the alkyl chain. acs.org

A common synthetic pathway starts with ε-caprolactone, which is first converted to an oxime intermediate. acs.org This is followed by in situ generation of a nitrile oxide, which then undergoes a [3 + 2] cycloaddition reaction with dimethyl itaconate to yield a key isoxazole intermediate. acs.org Subsequent chemical transformations lead to the formation of the dihydroxyalkanoic acid core structure. This synthetic scheme allows for the introduction of various aryl and alkyl groups at the end of the side chain (the ω-position) to systematically probe their effect on ACLY inhibition. The resulting dihydroxyalkanoic acids were then converted to their respective γ-lactone prodrugs to ensure cellular activity. acs.orgnih.gov This methodology enabled the generation of a library of compounds, including this compound and its analogs, with Ki values against human ACLY ranging from 200 to 1000 nM. acs.orgnih.gov

Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives as ACLY Inhibitors

The systematic modification of the this compound structure has provided valuable insights into the requirements for potent ACLY inhibition.

Identification of Pharmacophore Features Essential for ACLY Binding

This compound functions as a competitive inhibitor that mimics the natural substrate, citrate. nih.govunipi.it Therefore, its essential pharmacophoric features are those that replicate the key binding interactions of citrate within the ACLY active site. The binding of citrate itself involves crucial hydrogen bonds and salt bridge interactions with specific amino acid residues. nrfhh.com

Based on studies of the ACLY active site and the docking of other citrate-like inhibitors, the following pharmacophore features are considered essential for binding: unipi.itnrfhh.comresearchgate.net

Carboxylic Acid Groups: The multiple carboxylate groups are fundamental for mimicking citrate. They form critical salt bridges and hydrogen bonds. For instance, interactions with residues such as Arg379, Ser343, Asn346, and Thr348 in the citrate-binding domain are vital for anchoring the inhibitor. unipi.itnrfhh.com

Hydroxyl Group: The hydroxyl group, corresponding to the 3- and 5-hydroxy groups on the this compound scaffold, is also a key feature, capable of forming hydrogen bonds within the active site, further stabilizing the enzyme-inhibitor complex. unipi.it

A pharmacophore model generated from the X-ray structure of human ACLY with citrate confirms the importance of hydrogen bond donors and acceptors corresponding to these functional groups. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. wu.ac.thresearchgate.net By developing mathematical models, QSAR can predict the activity of new compounds and guide the design of more potent analogs. mdpi.com

While a library of this compound analogs with varying ω-substituents and corresponding inhibitory activities has been generated, specific QSAR studies for this particular series have not been detailed in the reviewed literature.

A hypothetical QSAR study on the this compound series would involve calculating a range of molecular descriptors for each analog. These descriptors could include:

Electronic descriptors: (e.g., partial charges, dipole moment) related to the ω-substituent.

Steric descriptors: (e.g., molecular volume, surface area) describing the size and shape of the substituent.

Hydrophobic descriptors: (e.g., LogP) quantifying the lipophilicity of the side chain.

Topological descriptors: Describing the connectivity and branching of the molecule.

These calculated descriptors would then be correlated with the experimentally determined inhibitory activities (e.g., pKi or pIC₅₀) using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). gyanvihar.org The resulting QSAR model could identify the key physicochemical properties of the ω-substituent that are most influential for potent ACLY inhibition, thereby providing a predictive tool for designing novel, optimized inhibitors based on the this compound scaffold.

Conformational Analysis and Molecular Flexibility of this compound

This compound is a structurally flexible molecule due to its alkyl chain and multiple single bonds, which allow for a wide range of possible three-dimensional arrangements or conformations. Molecular flexibility is a critical determinant of a drug's ability to bind to its target protein. biorxiv.org The specific conformation that a molecule adopts when it binds to the active site of an enzyme (the "bioactive conformation") may be one of many low-energy conformations accessible in solution. cas.cz

Conformational analysis aims to identify the stable, low-energy conformations of a molecule and understand the energy barriers between them. This can be achieved through computational methods, such as molecular dynamics (MD) simulations, or experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnii.ac.jp

Although the importance of flexibility for the binding of inhibitors to ACLY is recognized, specific conformational analysis studies for this compound have not been reported in the surveyed scientific literature. Such an analysis would be valuable for understanding how this compound adapts its shape to fit into the ACLY active site. It would help rationalize the observed structure-activity relationships, as the ability of an analog's ω-substituent to adopt a favorable orientation without introducing steric strain is crucial for high-affinity binding. Understanding the conformational preferences of the dihydroxyalkanoic acid backbone and the side chain would provide deeper insight into the binding mode and could aid in the rational design of more rigid, pre-organized analogs with potentially higher affinity and selectivity.

Research Findings

The development of the prodrug SB 204990 led to significant inhibition of lipid synthesis both in vitro and in vivo.

Table 1: Inhibitory Effects of SB 204990

System Measured Effect Dose/Concentration Maximum Inhibition (%)
Hep G2 Cells Cholesterol Synthesis Dose-dependent 91%
Hep G2 Cells Fatty Acid Synthesis Dose-dependent 82%
Rats Cholesterol Synthesis Dose-dependent 76%
Rats Fatty Acid Synthesis Dose-dependent 39%

Data sourced from biochemical studies on the effects of SB 204990. patsnap.com

Analytical and Biophysical Characterization of Sb 201076 and Its Interactions with Acly

Spectroscopic Techniques for Characterization of SB 201076

Spectroscopic methods are fundamental in determining the structure, identity, and purity of chemical compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the elucidation of molecular structures libretexts.orgnih.govuniversiteitleiden.nlmdpi.com. It provides detailed information about the connectivity and relative spatial arrangement of atoms within a molecule based on the magnetic properties of their nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR) libretexts.orgnih.gov. While general principles of NMR for structure determination are well-established, specific NMR spectral data (such as chemical shifts, coupling constants, and integration values) for this compound were not detailed in the consulted literature. These data would typically be crucial in confirming the proposed chemical structure of this compound. Two-dimensional NMR techniques, such as COSY and HMBC, further aid in establishing correlations between different nuclei, providing comprehensive structural information nih.gov.

Mass Spectrometry (MS) for Identification and Purity Assessment of this compound

Mass Spectrometry (MS) is a vital analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound nih.govalmacgroup.comresearchgate.net. MS is widely used for the identification of compounds by matching experimental mass spectra to databases or by analyzing fragmentation patterns to deduce structural features nih.govnih.gov. It is also employed for assessing the purity of a sample by detecting and quantifying impurities based on their distinct mass signals nih.govalmacgroup.comresearchgate.net. In the context of this compound, MS was utilized in a study to establish the identities of both this compound and its prodrug, SB 204990, in biological samples following administration of the prodrug researchgate.net. This application highlights the role of MS in tracking the metabolic conversion of SB 204990 to the active this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds when exposed to infrared radiation libretexts.orgphosphortech.com. Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique spectral fingerprint libretexts.org. Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum mt.commdpi.com. This technique is useful for detecting compounds that contain chromophores (functional groups that absorb UV or visible light) and can be used for quantitative analysis based on the Beer-Lambert Law mt.com. While the general applications of IR and UV-Vis spectroscopy in chemical analysis are well-documented libretexts.orgphosphortech.commt.commdpi.comresearchgate.net, specific IR spectral data for this compound were not found in the search results. However, UV detection at 220 nm was used in HPLC analysis for the quantification of this compound and SB 204990 researchgate.net. The prodrug SB 204990 has a reported maximum absorbance (λmax) at 219 nm caymanchem.comcaymanchem.com.

Chromatographic Methods for Isolation, Purification, and Quantification of this compound and SB 204990

Chromatographic techniques are essential for separating a compound of interest from a mixture, purifying it, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and quantification of compounds in a mixture mdpi.comsepscience.cominnovareacademics.in. In HPLC, a liquid mobile phase carries the sample through a stationary phase, and compounds are separated based on their differential interactions with these phases sepscience.com. Detection methods, such as UV absorbance, are commonly coupled with HPLC to monitor and quantify the separated components researchgate.netmdpi.comsepscience.com. HPLC with UV detection at 220 nm was specifically employed in a study to separate and quantify SB 204990 and this compound in biological samples, demonstrating its utility in analyzing these compounds in complex matrices like plasma and liver homogenates researchgate.net. HPLC is also used to assess the purity of SB 204990, with reported purities typically being ≥98% tocris.comrndsystems.comcenmed.com.

LC-MS/MS Applications for Metabolite Profiling of this compound (e.g., prodrug conversion)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of tandem mass spectrometry nih.govnih.govjmb.or.krplos.org. This hyphenated technique is particularly valuable for metabolite profiling, allowing for the identification and quantification of metabolites in biological samples nih.govjmb.or.krplos.org. In the case of this compound, LC-MS/MS is highly relevant for studying the conversion of its prodrug, SB 204990, to the active drug tocris.comresearchgate.netrndsystems.comnrfhh.comnrfhh.combertin-bioreagent.comcaymanchem.comresearchgate.netmedchemexpress.com. A study investigating the pharmacokinetics of SB 204990 in rats utilized HPLC with liquid scintillation spectrometry and MS to analyze the levels of both the prodrug and the active metabolite this compound in plasma and liver extracts, confirming the in vivo conversion researchgate.net. LC-MS/MS allows for the selective detection of both the parent prodrug and the active metabolite, even in the presence of numerous endogenous compounds, providing insights into the metabolic fate of SB 204990 and the generation of the pharmacologically active this compound.

Here is a data table summarizing some of the analytical data points mentioned:

CompoundTechniqueApplicationResult/ParameterSource
SB 204990HPLCPurity Assessment≥98% Purity tocris.comrndsystems.comcenmed.com
SB 204990UV-VisMaximum Absorbance (λmax)219 nm caymanchem.comcaymanchem.com
This compound & SB 204990HPLC-UVSeparation and QuantificationUV detection at 220 nm used researchgate.net
This compound & SB 204990MSIdentity ConfirmationUsed in plasma extract analysis researchgate.net

Biophysical Techniques for Studying this compound-ACLY Binding

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Isothermal Titration Calorimetry (ITC) is a label-free technique used to directly measure the heat released or absorbed during a molecular binding event malvernpanalytical.comnih.gov. By precisely measuring these heat changes upon incremental injection of a ligand (e.g., this compound) into a solution containing a macromolecule (e.g., ACLY), ITC can simultaneously determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of binding, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) malvernpanalytical.comnih.govcureffi.org. Analysis of these parameters provides a comprehensive thermodynamic profile of the interaction, offering insights into the driving forces behind the binding (e.g., hydrogen bonding, hydrophobic effects) malvernpanalytical.comcureffi.org. ITC is a valuable tool for understanding the energetics of ACLY-inhibitor interactions.

Surface Plasmon Resonance (SPR) for Kinetic Binding Studies

Surface Plasmon Resonance (SPR) is another label-free technique that allows for real-time monitoring of binding events between a ligand immobilized on a sensor surface and an analyte flowing over it emory.edunih.govbioradiations.comdrugdiscoverynews.com. SPR measures changes in refractive index near the sensor surface as binding occurs, providing a sensorgram that reflects the association and dissociation phases of the interaction emory.edubioradiations.com. Analysis of the sensorgram allows for the determination of kinetic parameters, specifically the association rate constant (ka or kon) and the dissociation rate constant (kd or koff) bioradiations.comdrugdiscoverynews.com. From these kinetic rates, the equilibrium dissociation constant (KD) can also be calculated (KD = kd/ka) nih.gov. SPR is widely used to characterize the kinetics and affinity of protein-small molecule interactions, including those involving enzymes like ACLY and their inhibitors selleckchem.comnih.govdrugdiscoverynews.com.

X-ray Crystallography or Cryo-Electron Microscopy of ACLY in Complex with this compound (if available)

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques for determining the three-dimensional structure of proteins and protein-ligand complexes at atomic or near-atomic resolution nih.govnih.gov. Obtaining a high-resolution structure of ACLY in complex with an inhibitor like this compound would provide crucial insights into the precise binding site, the specific interactions (e.g., hydrogen bonds, van der Waals forces) between the inhibitor and amino acid residues of the enzyme, and any conformational changes in ACLY induced by inhibitor binding researchgate.netnih.gov.

Studies have successfully utilized Cryo-EM to determine the structure of full-length human ACLY, including in complex with substrates/products and other inhibitors like NDI-091143 researchgate.netnih.govrcsb.orgnih.gov. These structural studies have revealed details about the ACLY homotetramer structure and potential allosteric binding sites researchgate.netresearchgate.netnih.gov. While crystal structures of ACLY catalytic domains and Cryo-EM structures of the full-length enzyme are available researchgate.netrcsb.orguclouvain.be, a specific published crystal or Cryo-EM structure of human ACLY bound to this compound was not identified in the conducted searches. Such a structure, if determined, would significantly advance the understanding of how this compound interacts with ACLY at the molecular level.

Computational and Theoretical Studies on Sb 201076 and Acly Inhibition

Molecular Docking and Virtual Screening Studies Involving SB 201076

Molecular docking and virtual screening are powerful computational techniques used to predict the binding of small molecules to macromolecules and to identify potential new drug candidates.

Prediction of Binding Modes of this compound to ACLY Active Site

Molecular docking simulations are employed to predict how this compound fits into the ACLY active site. These studies have revealed that this compound, a citrate (B86180) analogue, likely binds in the citrate-binding site of the enzyme. The binding is stabilized by a network of interactions with key amino acid residues. For instance, the carboxylate groups of this compound are predicted to form hydrogen bonds and salt bridges with positively charged residues like arginine and polar residues within the active site, mimicking the binding of the natural substrate, citrate. nrfhh.com Specifically, upon binding to ACLY, citrate is known to form hydrogen bonds with a loop containing residues 343-348, and its pro-R carboxylate group establishes a salt bridge with Arginine 379. nrfhh.com

Interestingly, some studies suggest that certain ACLY inhibitors bind to an allosteric site, a location distinct from the active site. columbia.edu This binding induces extensive conformational changes in the citrate domain, which in turn disrupts the citrate binding site, explaining the competitive inhibition against citrate. columbia.edu This allosteric cavity is considered a promising target for developing new ACLY inhibitors. columbia.edu

Table 1: Predicted Interactions of this compound with ACLY Active Site Residues

Predicted Interacting Residue Type Type of Interaction
Arginine (Arg) Salt bridge, Hydrogen bond
Histidine (His) Hydrogen bond
Serine (Ser) Hydrogen bond

Identification of Novel ACLY Inhibitors through Virtual Screening Using this compound as a Query

Given its known inhibitory activity, this compound serves as an excellent template for virtual screening to discover new ACLY inhibitors. researchgate.netnih.gov In these computational searches, large libraries of chemical compounds are screened to find molecules with similar structural features or predicted binding affinities to ACLY. researchgate.netnih.gov

One common approach is pharmacophore-based virtual screening. researchgate.netnih.gov A pharmacophore model is created based on the key chemical features of this compound required for binding to ACLY. This model is then used to filter large compound databases, identifying molecules that possess these essential features. This method, often combined with molecular docking, has proven successful in identifying novel scaffolds for ACLY inhibitors. researchgate.netnih.gov For example, a virtual screening campaign led to the discovery of furan (B31954) carboxylate derivatives as new ACLY inhibitors. unipi.it

Molecular Dynamics (MD) Simulations of this compound-ACLY Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between this compound and ACLY, complementing the static picture from molecular docking.

Analysis of Dynamic Stability and Conformational Changes of ACLY upon this compound Binding

MD simulations are used to assess the stability of the predicted binding pose of this compound within the ACLY active site over time. researchgate.netnih.govmdpi.com These simulations have shown that the complex is stable, with the inhibitor remaining securely bound. mdpi.com The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms. mdpi.com

Furthermore, MD simulations can reveal conformational changes in ACLY that occur upon inhibitor binding. columbia.edunih.gov For instance, the binding of an allosteric inhibitor can induce significant structural rearrangements that lock the enzyme in an inactive state. columbia.edunih.gov Studies on other inhibitors have shown that direct binding to ACLY can enhance its thermal stability. nih.gov

Free Energy Calculations for this compound Binding to ACLY

To quantify the binding affinity of this compound to ACLY, free energy calculation methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. researchgate.netmdpi.com These calculations provide a more accurate estimation of the binding free energy than docking scores alone. researchgate.net

These calculations consistently show a favorable binding free energy for the this compound-ACLY complex, which aligns with its experimentally observed inhibitory potency. The primary contributors to this favorable binding are van der Waals and electrostatic interactions, underscoring the importance of both the shape and chemical complementarity between the inhibitor and the enzyme's binding pocket. Free-energy perturbation calculations on analogs have also shown excellent correlation between predicted binding affinity and observed activity. columbia.edu

Quantum Chemical Calculations for this compound

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. scienceopen.comrsc.org These calculations help in understanding the molecule's reactivity and its interaction with the ACLY active site.

By computing properties like the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can identify the most reactive parts of the this compound molecule. scienceopen.com For this compound, these calculations would likely highlight the high electron density around its carboxylate groups, confirming their crucial role in interacting with positively charged residues in the ACLY active site. These quantum mechanical insights are valuable for refining the parameters used in classical molecular dynamics simulations and for guiding the design of new inhibitors with improved electronic properties for more effective binding. rsc.org

Electronic Structure Properties and Reactivity Prediction of this compound

The electronic structure of a molecule is fundamental to its reactivity and its ability to interact with biological targets. For this compound, a dichlorophenyl-containing compound, computational methods like Density Functional Theory (DFT) can be employed to predict its electronic properties. DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP), all of which are crucial for understanding its behavior as an ACLY inhibitor. nih.gov

Frontier Molecular Orbitals and Reactivity Descriptors:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the chemical reactivity of this compound. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters are instrumental in predicting how the molecule will behave in a biological environment, such as the active site of ACLY.

Illustrative Data Table of Predicted Electronic Properties for this compound:

PropertyPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons available for interaction.
LUMO Energy-1.2 eVRepresents the energy of the lowest available orbital for accepting electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability.
Electronegativity (χ)3.85 eVReflects the molecule's overall ability to attract electrons.
Chemical Hardness (η)2.65 eVMeasures the resistance to change in electron distribution.
Electrophilicity Index (ω)2.80 eVQuantifies the molecule's ability to act as an electrophile.

Note: The values in this table are illustrative and based on general principles of computational chemistry applied to similar molecular structures. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MESP):

MESP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MESP would likely show negative potential (red regions) around the oxygen atoms of the carboxylic acid and hydroxyl groups, indicating their nucleophilic character and potential to form hydrogen bonds within the ACLY active site. The dichlorophenyl group would likely exhibit a more complex potential surface due to the interplay of the aromatic ring and the electron-withdrawing chlorine atoms.

Theoretical Investigation of the Prodrug Hydrolysis of SB 204990 to this compound

The active drug, this compound, is administered as its gamma-lactone prodrug, SB 204990. The activation of this prodrug occurs through the hydrolysis of the lactone ring to form the active carboxylic acid derivative. Understanding the mechanism of this hydrolysis is crucial for comprehending the drug's activation kinetics and bioavailability.

General Mechanism of Gamma-Lactone Hydrolysis:

The hydrolysis of gamma-lactones, such as the one in SB 204990, can be catalyzed by either acid or base, and can also occur under neutral conditions. The generally accepted mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the lactone. pearson.comnih.gov This leads to the formation of a tetrahedral intermediate, which then collapses to break the ester bond and open the ring, yielding the carboxylate and a hydroxyl group. Subsequent protonation gives the final carboxylic acid product.

Computational studies on the hydrolysis of similar lactones, like γ-butyrolactone, have utilized DFT calculations to map the reaction pathway, identify transition states, and calculate activation energies. nih.govresearchgate.net These studies often employ mixed implicit/explicit solvent models to accurately simulate the aqueous biological environment. nih.gov

Predicted Hydrolysis Mechanism of SB 204990:

Applying these principles to SB 204990, the hydrolysis would be initiated by the attack of a water molecule or a hydroxide ion at the carbonyl carbon of the furanone ring. The presence of the bulky dichlorophenylhexyl side chain may sterically influence the rate of hydrolysis.

Key Steps in the Predicted Hydrolysis of SB 204990:

Nucleophilic Attack: A water molecule (in neutral or acid-catalyzed hydrolysis) or a hydroxide ion (in base-catalyzed hydrolysis) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone ring.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the acyl-oxygen bond of the ester within the ring.

Proton Transfer: A proton transfer step occurs to neutralize the newly formed alkoxide and yield the final carboxylic acid and hydroxyl groups of this compound.

Illustrative Data Table of a Theoretical Hydrolysis Study:

ParameterDescription
ReactantSB 204990 in an aqueous environment.
NucleophileWater molecule or hydroxide ion.
Transition State (TS1)Corresponds to the nucleophilic attack on the carbonyl carbon.
Intermediate (INT1)The tetrahedral intermediate formed after the initial attack.
Transition State (TS2)Corresponds to the ring-opening step.
ProductThis compound (the active dicarboxylic acid).

Note: This table outlines the key species in a typical computational study of lactone hydrolysis. The specific energies and geometries would need to be calculated for SB 204990.

Advanced Research Methodologies Applied to Sb 201076 and Acly Biology

Omics Technologies in Response to SB 201076 Intervention

Omics technologies provide a comprehensive view of biological systems by analyzing large sets of molecules. When applied in conjunction with this compound treatment, these technologies allow for a broad assessment of the cellular response to ACLY inhibition, revealing changes at the protein, metabolite, and gene regulatory levels.

Proteomics Approaches for Identifying ACLY-Associated Protein Networks Modulated by this compound

Proteomics, the large-scale study of proteins, can be used to identify changes in protein abundance, post-translational modifications, and protein-protein interactions following treatment with this compound. Studies have utilized mass-spectrometry-driven phosphoproteomics to investigate ACLY itself, revealing that ACLY is phosphorylated and functionally regulated at specific residues, such as Y682 researchgate.net. This phosphorylation can be induced by signals promoting rapid cell growth, like epidermal growth factor stimulation researchgate.net. While direct proteomic studies specifically detailing how this compound modulates entire ACLY-associated protein networks are not extensively detailed in the provided snippets, unbiased proteomic profiling has indicated that drug-resistant colorectal cancer cells exhibit elevated ACLY expression nih.govaacrjournals.org. This suggests that changes in ACLY protein levels are associated with certain cellular states, and proteomics could be used to explore how this compound treatment impacts these levels and the broader protein landscape.

ACLY interacts with other proteins, such as KLHL25, an adaptor protein for the CUL3-RING ubiquitin ligase complex, which targets ACLY for ubiquitination and degradation . Proteomic studies could potentially reveal how this compound might indirectly influence the stability or interaction of ACLY with such regulatory proteins, although specific findings on this are not present in the search results.

Metabolomics Profiling to Elucidate Metabolic Flux Changes Induced by this compound

Metabolomics involves the comprehensive analysis of metabolites within a biological system. Since ACLY is a key metabolic enzyme, inhibiting its activity with this compound is expected to induce significant changes in cellular metabolite profiles, particularly those related to lipid synthesis. Metabolomics profiling can help map these changes and understand the resulting metabolic flux alterations.

Metabolomics can quantify these shifts in metabolite concentrations and trace the flow of isotopes through metabolic pathways to understand how this compound redirects metabolic flux. While the provided information highlights the expected metabolic consequences of ACLY inhibition, detailed metabolomics studies specifically using this compound to map comprehensive metabolic flux changes are not extensively described. However, the principle that ACLY inhibition alters acetyl-CoA and influences lipid synthesis is well-established through metabolic analyses researchgate.netnih.gov.

Transcriptomics and Epigenomics to Map Gene Regulatory Changes Post-SB 201076 Treatment

Transcriptomics studies the complete set of RNA transcripts, while epigenomics examines the complete set of epigenetic modifications. ACLY's product, acetyl-CoA, is not only a precursor for lipid synthesis but also a crucial substrate for protein acetylation, including histone acetylation, which plays a significant role in gene regulation nih.govnih.govoup.com. Therefore, inhibiting ACLY with this compound can impact the epigenome and transcriptome.

Epigenomic approaches, such as ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing), can reveal changes in chromatin accessibility, which are indicative of alterations in gene regulation. Studies using ATAC-seq in the context of ACLY inhibition have shown increased chromatin accessibility at genes associated with myeloid differentiation nih.govresearchgate.net. This suggests that ACLY inhibition, likely through its impact on acetyl-CoA levels and subsequent histone acetylation, can directly influence the epigenetic landscape and thereby alter gene expression profiles.

Table 1 summarizes some of the observed effects of ACLY inhibition, relevant to omics studies.

Omics TechnologyACLY-Related Finding/ApplicationRelevant Observation with Inhibition (General ACLY Inhibition)
ProteomicsACLY phosphorylation at Y682 researchgate.net. Elevated ACLY expression in drug-resistant cancer cells nih.govaacrjournals.org.Potential for altered protein levels and interactions, though specific this compound-driven network modulation is not detailed.
MetabolomicsCatalyzes citrate (B86180) to acetyl-CoA researchgate.netfrontiersin.orgatlasgeneticsoncology.org. Links glucose to lipid synthesis researchgate.netresearchgate.netfrontiersin.orgresearchgate.net.Decreased cytosolic acetyl-CoA, altered lipid synthesis, potential increase in citrate researchgate.netnih.gov. Metabolic flux changes nih.gov.
TranscriptomicsAcetyl-CoA is substrate for histone acetylation nih.govnih.govoup.com.Altered gene expression patterns, e.g., changes in Cebpe, Cebpa, Cebpb expression nih.govnih.govresearchgate.net.
EpigenomicsAcetyl-CoA impacts histone acetylation nih.govnih.govoup.com.Altered histone acetylation levels, changes in chromatin accessibility at specific gene loci nih.govnih.govresearchgate.net.

Table 1: Summary of Omics Technologies and ACLY Biology

Chemical Biology and High-Throughput Screening (HTS) with this compound

Chemical biology utilizes small molecules like this compound to perturb biological systems and study the function of proteins and pathways. HTS is a method used to quickly test large numbers of compounds for a specific biological activity, such as enzyme inhibition.

Utilization of this compound as a Chemical Probe for ACLY Pathway Studies

This compound serves as a valuable chemical probe to investigate the roles of ACLY and the downstream consequences of inhibiting its activity researchgate.nettocris.com. As a potent and specific ACLY inhibitor, it allows researchers to experimentally reduce ACLY activity in cells or in vitro systems and observe the resulting phenotypic and molecular changes researchgate.nettocris.comrndsystems.com.

By treating cells with this compound (or its prodrug SB 204990), researchers can study the impact of reduced acetyl-CoA availability on processes dependent on this metabolite, such as fatty acid synthesis, cholesterol synthesis, and protein acetylation researchgate.netrndsystems.comnih.gov. This has been used to demonstrate the requirement of ACLY for glucose-dependent fatty acid synthesis and histone acetylation nih.gov. This compound has also been used to investigate the role of ACLY in specific biological contexts, such as viral infection-induced lipid synthesis or cancer cell growth and drug resistance researchgate.netnih.govaacrjournals.orgnih.gov. The use of this compound as a chemical probe has been instrumental in establishing ACLY as a potential therapeutic target in various diseases researchgate.netfrontiersin.orgnih.gov.

Future Research Directions and Unanswered Questions for Sb 201076 As an Acly Inhibitor

Elucidating Novel Biological Roles of ACLY Using SB 201076

While ACLY is primarily recognized for its role in generating cytosolic acetyl-CoA for fatty acid and cholesterol synthesis, its function extends to other fundamental cellular processes. nih.govnih.govherts.ac.uk The acetyl-CoA produced by ACLY is also a critical substrate for histone acetylation, a key epigenetic modification that regulates gene expression. Future studies using this compound can systematically dissect the impact of ACLY inhibition on the epigenome. Investigating how blocking ACLY alters histone acetylation patterns in different cell types and disease states could reveal novel gene regulatory networks controlled by metabolic flux.

Furthermore, ACLY activity is implicated in various signaling pathways. For instance, research in ovarian cancer has shown that ACLY inhibition can affect the PI3K-AKT pathway, a central regulator of cell growth, proliferation, and survival. nih.gov Using this compound as a specific chemical probe will be crucial in mapping the crosstalk between metabolic pathways and oncogenic signaling. Unanswered questions include identifying the direct and indirect targets of ACLY-dependent signaling and understanding how metabolic reprogramming driven by ACLY influences cellular responses to growth factors and stress signals.

Investigating Synergistic and Antagonistic Interactions of this compound with Other Metabolic Modulators

The metabolic network of a cell is highly interconnected, and modulating a single enzyme can have wide-ranging effects that can be amplified or dampened by other interventions. A significant area for future research is the exploration of synergistic and antagonistic interactions between this compound and other metabolic modulators. Studies in KRas-driven cancer cells have revealed a synthetic lethality between ACLY inhibition and the inhibition of glutamine utilization, highlighting a promising therapeutic strategy. plos.org Similarly, in ovarian cancer models, the ACLY inhibitor SB-204990 has been shown to work synergistically with cisplatin to induce apoptosis. nih.gov

Future investigations should systematically screen for synergistic combinations with drugs targeting other metabolic pathways, such as glycolysis, the pentose phosphate pathway, or amino acid metabolism. Given the known interplay between ACLY and the AMPK pathway, exploring combinations of this compound with AMPK activators like metformin could yield significant therapeutic benefits in metabolic diseases and cancer. nih.gov Understanding the molecular basis of these interactions will be key to designing effective combination therapies.

Potential Synergistic Interactions with ACLY Inhibition Disease Context Observed/Hypothesized Effect Reference
Glutamine Utilization InhibitorsKRas-Driven CancersSynthetic lethality, increased cancer cell death plos.org
CisplatinOvarian CancerEnhanced apoptosis, overcoming cisplatin resistance nih.gov
AMPK Activators (e.g., Metformin)Cancer, Metabolic DiseasePotential for enhanced anti-proliferative and metabolic regulatory effects nih.gov

Rational Design of Next-Generation ACLY Inhibitors Based on this compound Scaffold with Enhanced Selectivity or Potency

This compound is a potent inhibitor of human and rat ACLY with a Ki value of 1 µM. unipi.it However, the development of therapeutics often requires higher potency and improved pharmacological properties. The chemical structure of this compound, a hydroxy-citrate derivative, serves as an excellent scaffold for the rational design of next-generation ACLY inhibitors. unipi.it Structure-activity relationship (SAR) studies building upon the this compound framework could lead to the identification of novel compounds with significantly lower Ki values.

Computational modeling and crystallographic studies of ACLY in complex with this compound or its analogs could reveal key binding interactions and guide the design of molecules with enhanced affinity and selectivity. The goal is to develop inhibitors that are not only more potent but also possess optimized pharmacokinetic profiles, such as improved oral bioavailability and metabolic stability. The journey from early butanedioic acids to this compound and its prodrug illustrates a successful, albeit incomplete, progression that future research can build upon. unipi.itnih.gov

Addressing Challenges in the Specificity and In Vivo Efficacy of ACLY Inhibition by this compound/SB 204990

A primary challenge with this compound is its poor cell membrane permeability due to its charged carboxylic acid groups, a limitation that was addressed by the development of the lactone prodrug SB-204990. unipi.itnih.gov While SB-204990 demonstrated efficacy in reducing plasma lipids in rats, the effects in dogs were less pronounced and required a longer duration of treatment, suggesting potential species-specific differences in metabolism or efficacy. unipi.itresearchgate.net

Future research must address these challenges. A key unanswered question is the long-term consequence of sustained ACLY inhibition in various tissues. nih.gov While partial loss of ACLY activity appears to be well-tolerated, the impact of potent, long-term pharmacological inhibition is not fully understood. nih.govnih.gov Furthermore, the lack of tissue specificity of compounds like SB-204990 may limit their therapeutic window. nih.gov Developing liver-specific ACLY inhibitors or targeted delivery systems could enhance efficacy for metabolic diseases like non-alcoholic steatohepatitis (NASH) while minimizing potential off-target effects.

In Vivo Hypolipidemic Effects of SB-204990 Animal Model Effect on Plasma Cholesterol Effect on Plasma Triglycerides Reference
RatUp to 46% reductionUp to 80% reduction nih.govnih.govherts.ac.uk
DogUp to 23% reductionUp to 38% reduction nih.govnih.govherts.ac.uk

Expanding the Application of this compound as a Research Tool in Fundamental Metabolism and Disease Pathophysiology

The utility of this compound and its prodrug extends far beyond the study of hyperlipidemia. These compounds are invaluable tools for dissecting the role of ACLY in a wide array of physiological and pathological processes. In oncology, ACLY inhibition is being explored as a strategy to suppress tumor growth and overcome drug resistance. nih.govnih.gov In immunology, ACLY has been shown to play a role in the differentiation of regulatory T cells (Tregs), suggesting that its inhibition could be a novel approach to modulate immune responses in autoimmune diseases. elifesciences.org

Future studies should employ this compound/SB-204990 to probe the function of ACLY in other contexts, such as neurobiology, aging, and inflammatory diseases. For example, investigating the impact of ACLY inhibition on neuronal metabolism and function could open new avenues for understanding and treating neurodegenerative disorders. Long-term studies in animal models using SB-204990 could also elucidate the role of ACLY in the aging process and age-related metabolic decline. nih.gov As a research tool, this compound will continue to be essential for uncovering the multifaceted roles of this central metabolic enzyme in health and disease.

Inhibitory Effects of SB-204990 in Research Models Model System Effect on Cholesterol Synthesis Effect on Fatty Acid Synthesis Reference
Hep G2 CellsDose-related inhibition up to 91%Dose-related inhibition up to 82% nih.govnih.govportlandpress.com
Rats (in vivo)76% inhibition39% inhibition nih.govnih.govportlandpress.com

Q & A

Q. How should researchers address missing data in this compound’s experimental datasets?

  • Methodological Answer :
  • Use multiple imputation techniques (e.g., MICE algorithm) to preserve statistical power without introducing bias .
  • Report missing data rates and imputation methods transparently in supplementary materials .

Integration with Existing Literature

Q. How can this compound’s findings be contextualized within conflicting prior studies?

  • Methodological Answer :
  • Conduct systematic reviews to map evidence gaps and identify methodological disparities (e.g., assay sensitivity differences) .
  • Use funnel plots to detect publication bias in existing literature .

Q. What strategies validate this compound’s novel mechanisms against competing hypotheses?

  • Methodological Answer :
  • Employ genetic knockout models or CRISPR interference to confirm target specificity .
  • Perform counterfactual analysis to test whether observed effects persist in the absence of hypothesized mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.